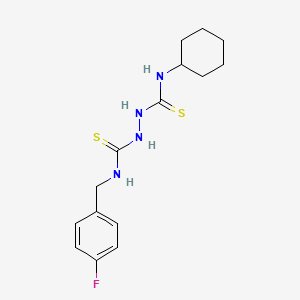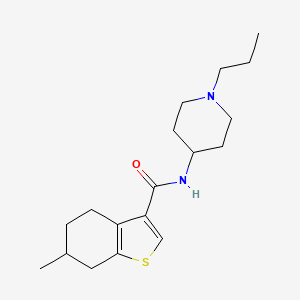![molecular formula C17H11BrF3NO B4749804 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone](/img/structure/B4749804.png)
1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone
Descripción general
Descripción
1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone, also known as BIBX 1382, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression of EGFR has been linked to various cancers, including lung, breast, and colorectal cancer. Therefore, BIBX 1382 has been studied extensively for its potential as an anticancer agent.
Mecanismo De Acción
1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 exerts its anticancer effects by selectively inhibiting the activity of the EGFR. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and migration. By blocking these pathways, 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 induces cell cycle arrest and apoptosis in cancer cells. Additionally, 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 has been shown to have several biochemical and physiological effects. In addition to inhibiting EGFR activity, 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 has been shown to reduce the expression of various proteins involved in cell proliferation, survival, and migration. 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in programmed cell death. Furthermore, 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 has been shown to inhibit the growth of cancer cells in vivo, suggesting its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 has several advantages for use in lab experiments. It is a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in various cellular processes. Additionally, 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 has been optimized for purity and yield, making it suitable for use in in vitro and in vivo experiments. However, 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 has some limitations. It is a small molecule that may have limited bioavailability and may not penetrate cell membranes effectively. Furthermore, 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 may have off-target effects on other receptors, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382. One area of research is the development of 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 analogs with improved potency and selectivity. Another area of research is the investigation of the molecular mechanisms underlying the anticancer effects of 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382. Additionally, the potential use of 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 in combination therapy with other anticancer agents should be explored further. Finally, the potential use of 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 in the treatment of other diseases, such as psoriasis and Alzheimer's disease, should be investigated.
Aplicaciones Científicas De Investigación
1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancer cells. 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 has also been shown to enhance the cytotoxic effects of chemotherapy drugs, making it a promising candidate for combination therapy. Additionally, 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 has been studied for its potential use in the treatment of other diseases, such as psoriasis and Alzheimer's disease.
Propiedades
IUPAC Name |
1-[1-[(4-bromophenyl)methyl]indol-3-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrF3NO/c18-12-7-5-11(6-8-12)9-22-10-14(16(23)17(19,20)21)13-3-1-2-4-15(13)22/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFKOYQMHIBMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4749721.png)

![1-[(2,5-dimethylphenoxy)acetyl]-1H-pyrazole](/img/structure/B4749730.png)
![2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B4749737.png)

![4-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B4749772.png)
![(2,4-dimethoxyphenyl){1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}methanone](/img/structure/B4749773.png)
![N-(5-chloro-2-methylphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4749785.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4749788.png)
![methyl 2-({3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4749791.png)
![ethyl 6-butylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B4749792.png)
![1-(4-methoxyphenyl)-4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B4749812.png)
![N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide](/img/structure/B4749824.png)
